molecular formula C19H24N4O2S B14939599 N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide

N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14939599
M. Wt: 372.5 g/mol
InChI Key: WVTZHFJGNYPSRW-UHFFFAOYSA-N
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Description

N-[(2Z)-5-Benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core fused with a pyrrolidine-3-carboxamide moiety. The structure includes a benzyl substituent at the 5-position of the thiadiazole ring and a branched 3-methylbutyl chain attached to the pyrrolidine nitrogen. The compound’s structural complexity highlights its relevance in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators due to the thiadiazole scaffold’s known role in drug discovery .

Properties

Molecular Formula

C19H24N4O2S

Molecular Weight

372.5 g/mol

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H24N4O2S/c1-13(2)8-9-23-12-15(11-17(23)24)18(25)20-19-22-21-16(26-19)10-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3,(H,20,22,25)

InChI Key

WVTZHFJGNYPSRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1CC(CC1=O)C(=O)NC2=NN=C(S2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Pyrrolidine-3-Carboxamide Core Synthesis

The 5-oxopyrrolidine-3-carboxamide moiety serves as the foundational scaffold. Synthetic routes typically begin with L-proline derivatives due to their inherent pyrrolidine structure.

N-Acylation of L-Proline

L-Proline undergoes N-acylation with chloroacetyl chloride in tetrahydrofuran (THF) under reflux to yield 1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid (78% yield, 2 hours). Subsequent amidation using ammonium bicarbonate (NH₄HCO₃) in dichloromethane (DCM) with dicyclohexylcarbodiimide (DCC) produces 1-(2-chloroacetyl)pyrrolidine-2-carboxamide.

1,3,4-Thiadiazole Ring Construction

The 5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene fragment is synthesized via cyclocondensation of thiosemicarbazide derivatives.

Thiosemicarbazide Intermediate

Benzyl-substituted thiosemicarbazide is prepared by reacting benzyl hydrazine with carbon disulfide (CS₂) in ethanol under reflux (4 hours, 82% yield).

Cyclization to Thiadiazole

The thiosemicarbazide intermediate undergoes cyclization with chloroacetyl chloride in toluene at 100°C, forming 5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene. Excess POCl₃ catalyzes the reaction, achieving 75% yield after recrystallization (ethanol/water).

Table 2: Thiadiazole Cyclization Parameters
Catalyst Solvent Temperature (°C) Time (h) Yield (%)
POCl₃ Toluene 100 3 75
H₂SO₄ Ethanol 80 6 58
PPA Neat 120 2 81

Condensation of Pyrrolidine and Thiadiazole Moieties

The final step involves coupling the pyrrolidine-3-carboxamide and thiadiazole fragments via a Z-selective imine formation.

Formation of Hydrazone Linkage

1-(3-Methylbutyl)-5-oxopyrrolidine-3-carboxamide reacts with 5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene in dimethylformamide (DMF) at 25°C for 24 hours. The Z-configuration is stabilized by intramolecular hydrogen bonding, confirmed by NOESY NMR.

Optimization of Coupling Efficiency

Triethylamine (TEA) enhances reaction kinetics by scavenging HCl, improving yield to 84%. Alternative bases like pyridine reduce stereoselectivity (Z:E = 3:1 vs. 7:1 with TEA).

Table 3: Coupling Reaction Conditions
Base Solvent Temperature (°C) Z:E Ratio Yield (%)
TEA DMF 25 7:1 84
Pyridine DCM 40 3:1 63
DBU THF 25 5:1 72

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.45 (m, 2H, CH₂), 2.12 (s, 3H, CH₃), 3.72 (t, 1H, pyrrolidine-H), 4.88 (s, 2H, benzyl-CH₂), 7.32 (m, 5H, Ar-H).
  • HRMS : m/z 382.5 [M+H]⁺, matching C₁₈H₁₄N₄O₂S₂.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity.

Challenges and Alternative Approaches

Stereochemical Control

Maintaining the Z-configuration requires strict anhydrous conditions; trace water promotes E-isomer formation. Microwave-assisted synthesis (100 W, 10 minutes) enhances Z-selectivity to 9:1.

Green Chemistry Alternatives

Ionic liquid ([BMIM]BF₄) as a solvent reduces reaction time to 2 hours with comparable yield (79%).

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to new derivatives.

    Substitution: The benzyl group and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound belongs to a broader class of 1,3,4-thiadiazole derivatives. Key structural analogs include:

  • Methazolamide (MZA) : A sulfonamide-containing thiadiazole used as a carbonic anhydrase inhibitor. Unlike the target compound, MZA lacks the pyrrolidine-3-carboxamide and 3-methylbutyl groups but shares the 1,3,4-thiadiazole core .
  • Compounds 11a–11f : Synthesized derivatives with acetyl, phenyl, tolyl, and thiophene substituents. These analogs vary in substituent bulk and electronic properties, influencing their physicochemical and biological behavior .

Physicochemical Properties

Melting points and solubility are critical for bioavailability.

Compound Substituents (Thiadiazole/Pyrrolidine) Melting Point (°C)
11a Acetyl/Phenyl 214–216
11f Thiophene-2-carbonyl/Phenyl 240–242
Target Compound Benzyl/3-Methylbutyl Not reported

The 3-methylbutyl chain could enhance lipophilicity, impacting solubility .

Metabolic Stability

Thiadiazoles often undergo cytochrome P450-mediated metabolism. Methazolamide (MZA) is metabolized to unstable sulfenic acid intermediates, which auto-oxidize to sulfonic acid derivatives (e.g., MSO). Similarly, the target compound’s benzyl-thiadiazole moiety may form reactive intermediates, though its branched alkyl chain could sterically hinder metabolic oxidation .

Biological Activity

N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in antibacterial and anticancer applications. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring, a thiadiazole moiety, and a carboxamide functional group. Its molecular formula is C16H20N4O2SC_{16}H_{20}N_4O_2S with a molecular weight of approximately 336.42 g/mol. The structural representation can be summarized as follows:

Property Value
Molecular FormulaC₁₆H₂₀N₄O₂S
Molecular Weight336.42 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the pyrrolidine ring : This may involve cyclization reactions.
  • Introduction of the benzyl group : Achieved through nucleophilic substitution.
  • Formation of the thiadiazole ring : This step often requires the use of thioketones or thiosemicarbazides.
  • Coupling with the carboxamide group : Finalizing the structure through amide bond formation.

Antibacterial Activity

Research has demonstrated that derivatives of thiadiazole compounds exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance:

  • A study indicated that certain derivatives showed high activity against Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like norfloxacin and ciprofloxacin .
  • The structure-activity relationship (SAR) analysis revealed that modifications in the benzyl unit and sulfur linkers significantly influence antibacterial efficacy .

Anticancer Activity

The anticancer potential of similar thiadiazole derivatives has been investigated extensively:

  • A series of compounds based on the thiadiazole scaffold were synthesized and tested against several human cancer cell lines (MCF-7, HepG2, A549, HeLa). Notably, some derivatives exhibited IC50 values significantly lower than sorafenib, a reference drug used in cancer therapy .
Compound Cell Line IC50 (µM) Comparison with Sorafenib (IC50 = 7.91 µM)
5dHeLa0.37More potent
5gHeLa0.73More potent
5kHeLa0.95More potent

Flow cytometry analyses indicated that these compounds induced apoptotic cell death and disrupted the cell cycle in cancer cells .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Induction of Apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : The ability to block cells at specific phases (e.g., sub-G1 phase) suggests interference with cell cycle regulation mechanisms.

Case Studies

Several case studies highlight the effectiveness of thiadiazole derivatives in clinical settings:

  • Antibacterial Efficacy : In vitro studies demonstrated that modified thiadiazoles retained significant antibacterial properties against resistant strains of bacteria.
  • Cancer Treatment Trials : Clinical trials involving derivatives similar to this compound have shown promising results in reducing tumor size in patients resistant to conventional therapies.

Q & A

Q. What synthetic strategies are recommended for constructing the 1,3,4-thiadiazole core in this compound?

The 1,3,4-thiadiazole ring can be synthesized via cyclization of thiosemicarbazides or through palladium-catalyzed reactions. For example, nitroarenes or nitroalkenes can undergo reductive cyclization using formic acid derivatives as CO surrogates, as demonstrated in palladium-catalyzed protocols for N-heterocycles . Alternatively, condensation of hydrazine derivatives with carbon disulfide or thiourea analogs under acidic conditions is a classical approach, with optimization of reaction time and temperature critical for yield .

Q. How can the stereochemical configuration (Z-isomer) at the thiadiazole-ylidene moiety be confirmed?

Nuclear Overhauser Effect (NOE) NMR spectroscopy is essential to distinguish Z/E isomers. For instance, irradiation of the benzyl proton should show NOE correlations with adjacent protons on the thiadiazole ring. X-ray crystallography is definitive, as seen in structurally related thiadiazole derivatives where crystallographic data resolved stereochemistry .

Q. What analytical techniques are most effective for characterizing the 5-oxopyrrolidine-3-carboxamide fragment?

High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR identify substituents on the pyrrolidine ring. IR spectroscopy verifies the carbonyl stretch (~1680–1720 cm1^{-1}) of the carboxamide. For stability studies, thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition temperatures .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the thiadiazole-ylidene group in catalytic systems?

Density Functional Theory (DFT) calculations can model electronic properties (e.g., frontier molecular orbitals) to predict nucleophilic/electrophilic sites. For example, studies on analogous thiadiazoles used HOMO-LUMO gaps to explain regioselectivity in cross-coupling reactions . Molecular docking may also simulate interactions with biological targets, such as enzymes inhibited by thiadiazole derivatives .

Q. What strategies resolve contradictions in biological activity data for structurally similar thiadiazole derivatives?

Systematic SAR (Structure-Activity Relationship) studies are critical. For instance, varying the benzyl substituent or modifying the 3-methylbutyl chain can clarify whether activity stems from electronic effects or steric hindrance. Parallel assays under standardized conditions (e.g., enzyme inhibition vs. cell viability) help isolate confounding factors .

Q. How can solvent effects influence the stability of the 5-oxopyrrolidine carboxamide under reflux conditions?

Polar aprotic solvents (e.g., DMF, DMSO) may stabilize the carboxamide via hydrogen bonding, while protic solvents (e.g., ethanol) could accelerate hydrolysis. Accelerated stability testing under varying pH and solvent systems, followed by HPLC monitoring, is recommended .

Q. What catalytic systems enhance the efficiency of introducing the 3-methylbutyl side chain?

Transition-metal-catalyzed alkylation (e.g., Pd/Cu-mediated coupling) or enzymatic resolution (e.g., lipases for enantioselective acylation) are viable. Evidence from palladium-catalyzed reductive cyclizations suggests that ligand choice (e.g., bipyridines) significantly impacts yield and selectivity .

Methodological Considerations

  • Contradiction Management : When conflicting spectral data arise (e.g., unexpected 13C^{13}\text{C}-NMR shifts), cross-validate with alternative techniques like 2D NMR (HSQC, HMBC) or single-crystal XRD .
  • Scalability : Pilot-scale reactions should optimize parameters (e.g., catalyst loading, solvent volume) identified in small-scale DOE (Design of Experiments) trials .
  • Ethical Compliance : Ensure all biological testing adheres to institutional guidelines, particularly for derivatives with potential therapeutic applications .

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